3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1019105-31-7
VCID: VC11774059
InChI: InChI=1S/C20H15ClN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C20H15ClN6O
Molecular Weight: 390.8 g/mol

3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

CAS No.: 1019105-31-7

Cat. No.: VC11774059

Molecular Formula: C20H15ClN6O

Molecular Weight: 390.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide - 1019105-31-7

Specification

CAS No. 1019105-31-7
Molecular Formula C20H15ClN6O
Molecular Weight 390.8 g/mol
IUPAC Name 3-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C20H15ClN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28)
Standard InChI Key UZUCNKYBGBWWJN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4

Introduction

Structural and Molecular Characteristics

The compound belongs to the benzamide class, featuring a chlorinated benzene ring linked to a pyridazine-pyrazole hybrid moiety. Its molecular formula is C20H15ClN6O\text{C}_{20}\text{H}_{15}\text{ClN}_{6}\text{O}, with a molecular weight of 390.8 g/mol. Key structural components include:

  • Chlorobenzamide backbone: Provides hydrophobic interactions critical for target binding.

  • Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms, enhancing electronic delocalization.

  • Pyrazole substituent: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking.

Table 1: Molecular Properties

PropertyValue
CAS Number1019105-31-7
Molecular FormulaC20H15ClN6O\text{C}_{20}\text{H}_{15}\text{ClN}_{6}\text{O}
Molecular Weight390.8 g/mol
DensityNot reported
Melting PointNot reported

The absence of reported physical properties like density and melting point highlights gaps in current characterization data, necessitating further experimental validation.

Synthesis and Characterization

Synthesis involves multi-step organic reactions, typically starting with the coupling of 3-chlorobenzoic acid derivatives to aryl amine intermediates. A critical step is the formation of the pyridazine-pyrazole hybrid via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly influence yield and purity.

Key Synthesis Steps:

  • Amination of Pyridazine: 6-Chloropyridazin-3-amine reacts with 1H-pyrazole under basic conditions to form the pyridazine-pyrazole intermediate.

  • Benzamide Coupling: The intermediate is coupled with 3-chlorobenzoyl chloride using a carbodiimide coupling agent.

  • Purification: Column chromatography or recrystallization isolates the final product.

Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy for confirming hydrogen and carbon environments and Mass Spectrometry (MS) for verifying molecular weight. Despite these methods, crystallographic data for this compound remain unpublished, limiting insights into its three-dimensional conformation.

Mechanism of Action: Kinase Inhibition

The compound exhibits potential as a protein kinase inhibitor, likely targeting the ATP-binding pocket through competitive binding. Kinases regulate cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases . The pyridazine-pyrazole moiety may mimic ATP’s adenine ring, while the chlorobenzamide group occupies hydrophobic regions adjacent to the binding site.

Supporting Evidence:

  • Structural analogs in the patent literature (e.g., US9481682B2) demonstrate kinase inhibitory activity, particularly against Bruton’s tyrosine kinase (Btk), a target in autoimmune disorders .

  • Pyrazole-containing compounds are known to disrupt kinase activation loops, preventing substrate phosphorylation.

Property3-Chloro Derivative3-Bromo Derivative
Molecular FormulaC20H15ClN6O\text{C}_{20}\text{H}_{15}\text{ClN}_{6}\text{O}C21H17BrN6O\text{C}_{21}\text{H}_{17}\text{BrN}_{6}\text{O}
Molecular Weight390.8 g/mol449.3 g/mol
SubstituentChlorineBromine
Potential BioactivityKinase inhibitionKinase inhibition

The brominated analog’s higher molecular weight and larger halogen substituent may enhance binding affinity but reduce solubility, illustrating the trade-off in lead optimization .

Research Gaps and Future Directions

Current limitations include:

  • Absence of in vivo studies: Efficacy and toxicity profiles remain unvalidated.

  • Limited structural data: X-ray crystallography or cryo-EM structures are needed to elucidate binding modes.

Future research should prioritize:

  • Kinase Selectivity Profiling: Testing against kinase panels to identify primary targets.

  • ADMET Studies: Evaluating absorption, distribution, and metabolic stability.

  • Analog Synthesis: Exploring substituent effects on potency and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator